

"1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Cat. No.: B109003

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An In-depth Technical Guide to 1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone

Introduction: Unveiling a Key Synthetic Intermediate

1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone, a substituted acetophenone, stands as a molecule of significant interest within the realms of medicinal chemistry and drug development. Its structural architecture, featuring a dihydroxyphenyl moiety, renders it a valuable precursor for the synthesis of more complex pharmacologically active compounds. The strategic placement of hydroxyl, acetyl, and isopropyl groups on the phenyl ring provides multiple reaction sites for chemical modification, making it a versatile building block for creating diverse molecular libraries.

This technical guide offers a comprehensive overview of the physical and chemical properties of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**, delving into its synthesis, reactivity, and analytical characterization. The insights provided herein are curated for researchers, scientists, and professionals in drug development, aiming to facilitate its effective utilization in the laboratory and advance the discovery of novel therapeutics. The core of this molecule's contemporary relevance lies in its role as a key fragment in the development of the potent heat shock protein 90 (Hsp90) inhibitor, AT13387, a compound that has undergone clinical investigation as a potential cancer treatment.^[1]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in chemical synthesis. Below is a summary of the key properties of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone**.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	[2]
Molecular Weight	194.23 g/mol	[3]
CAS Number	747414-17-1	[2]
Appearance	Solid	[2]
Melting Point	99 °C (for the n-propyl isomer)	[4]

Note: The melting point provided is for the closely related n-propyl isomer, 1-(2,4-dihydroxy-5-propylphenyl)ethanone. The melting point of the isopropyl isomer may vary slightly.

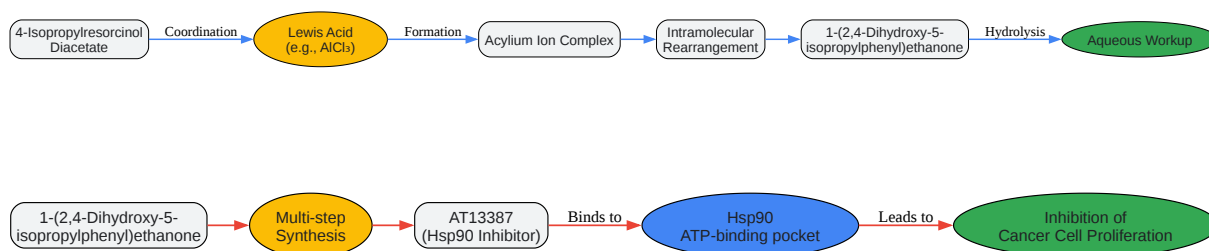
Solubility Profile

The solubility of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone** in various organic solvents is a critical parameter for its use in synthesis and purification. While specific quantitative data is not readily available in the literature, based on the polarity of its functional groups (two hydroxyl groups, a ketone, and a substituted benzene ring), a qualitative solubility profile can be predicted. The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Its solubility in nonpolar solvents like hexane is likely to be limited.

Synthesis and Reaction Chemistry

The primary route for the synthesis of **1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone** and its analogs is the Fries rearrangement of the corresponding phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid.

Conceptual Synthesis Workflow: Fries Rearrangement



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Sources

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- To cite this document: BenchChem. ["1-(2,4-Dihydroxy-5-isopropylphenyl)ethanone" physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109003#1-2-4-dihydroxy-5-isopropylphenyl-ethanone-physical-and-chemical-properties]

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